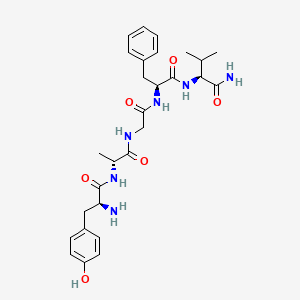
Enkephalin, ala(2)-valnh2(5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, ala(2)-valnh2(5)- is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides involved in regulating nociception (pain sensation) in the body. Enkephalins bind to the body’s opioid receptors and play a crucial role in pain modulation and stress response . This compound is specifically designed to enhance stability and efficacy compared to its natural counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-valnh2(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of enkephalin, ala(2)-valnh2(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Enkephalin, ala(2)-valnh2(5)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Various enkephalin analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Enkephalin, ala(2)-valnh2(5)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and stress response.
Medicine: Explored for its potential therapeutic effects in conditions like ischemia-reperfusion injury and neuroprotection
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
Enkephalin, ala(2)-valnh2(5)- exerts its effects by binding to delta opioid receptors (DOR) in the body. This binding activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, leading to various downstream effects such as reduced apoptosis and enhanced cell survival . The compound also modulates the Wnt/β-Catenin pathway, providing protection against ischemia-reperfusion injury .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine-enkephalin: Another naturally occurring enkephalin with similar opioid receptor binding properties.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and potency
Uniqueness
Enkephalin, ala(2)-valnh2(5)- is unique due to its specific amino acid modifications, which enhance its stability and efficacy compared to natural enkephalins. These modifications allow for more targeted therapeutic applications and improved pharmacokinetic properties .
Propriétés
Numéro CAS |
78873-50-4 |
|---|---|
Formule moléculaire |
C28H38N6O6 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1 |
Clé InChI |
UMPPNLOXQBBGTG-HGAHBTBJSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



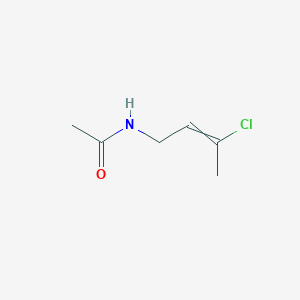
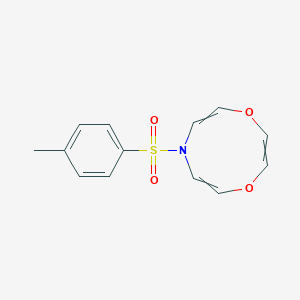


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
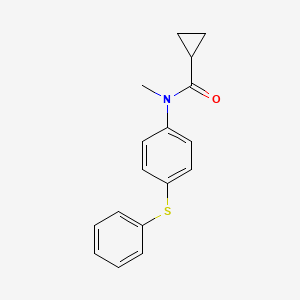

![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
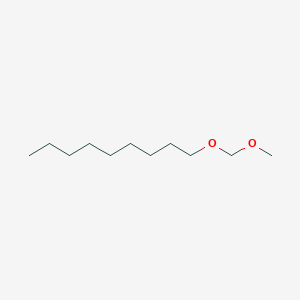
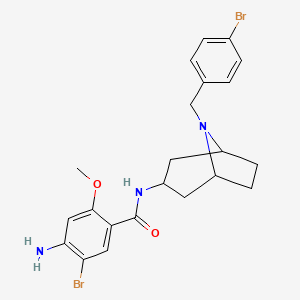

![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
